molecular formula C8H4FN3O3 B8677140 7-Fluoro-6-Nitro-4(H)-Quinazoline

7-Fluoro-6-Nitro-4(H)-Quinazoline

Cat. No.: B8677140
M. Wt: 209.13 g/mol
InChI Key: QTWWHMCOMVAYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-Nitro-4(H)-Quinazoline: is a chemical compound with the molecular formula C8H4FN3O3 . It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 6th position, and a quinazoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of 7-amino-6-nitroquinazoline.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 7-Fluoro-6-Nitro-4(H)-Quinazoline is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors, which are important in the study of cell signaling pathways.

Medicine:

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting cancer and respiratory diseases.

Industry:

    Chemical Research: It is utilized in various chemical research processes to develop new materials and compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    7-Fluoro-6-Nitro-4-Hydroxyquinazoline: This compound is similar in structure but contains a hydroxy group at the 4th position instead of a hydrogen atom.

    6-Nitroquinazoline: Lacks the fluorine atom at the 7th position.

    4(H)-Quinazoline: The parent compound without any substituents.

Uniqueness:

    7-Fluoro-6-Nitro-4(H)-Quinazoline: is unique due to the presence of both the fluorine and nitro groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

7-fluoro-6-nitro-1H-quinazolin-2-one

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13)

InChI Key

QTWWHMCOMVAYJI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F

Origin of Product

United States

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